Triisononyl(methyl)ammonium methyl sulphate

Description

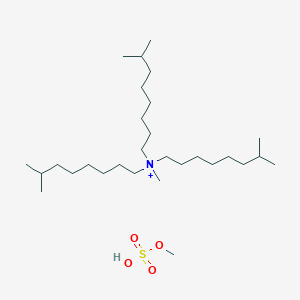

Triisononyl(methyl)ammonium methyl sulphate (EC No. 254-104-8, CAS 84473-73-4) is a quaternary ammonium compound (QAC) characterized by three isononyl (branched C9) alkyl chains and one methyl group attached to a nitrogen atom, with a methyl sulphate counterion. It is primarily utilized in industrial applications as a surfactant, emulsifier, or fabric softener due to its hydrophobic properties and cationic nature. The compound is registered under REACH regulations as of May 31, 2018, indicating compliance with EU chemical safety standards .

Properties

CAS No. |

84473-73-4 |

|---|---|

Molecular Formula |

C29H64NO4S+ |

Molecular Weight |

522.9 g/mol |

IUPAC Name |

methyl hydrogen sulfate;methyl-tris(7-methyloctyl)azanium |

InChI |

InChI=1S/C28H60N.CH4O4S/c1-26(2)20-14-8-11-17-23-29(7,24-18-12-9-15-21-27(3)4)25-19-13-10-16-22-28(5)6;1-5-6(2,3)4/h26-28H,8-25H2,1-7H3;1H3,(H,2,3,4)/q+1; |

InChI Key |

ALYXTPDCYLCADK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC[N+](C)(CCCCCCC(C)C)CCCCCCC(C)C.COS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triisononyl(methyl)ammonium methyl sulphate typically involves the quaternization of triisononylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

Triisononylamine+Methyl sulfate→Triisononyl(methyl)ammonium methyl sulphate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

Triisononyl(methyl)ammonium methyl sulphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Triisononyl(methyl)ammonium methyl sulphate has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in cell membrane studies due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of triisononyl(methyl)ammonium methyl sulphate involves its interaction with cell membranes and other biological structures. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including antimicrobial formulations and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary ammonium compounds (QACs) share a common cationic structure but differ in alkyl chain length, branching, and counterions, which influence their physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Differences

Triisononyl(methyl)ammonium Methyl Sulphate

- Structure: Three branched isononyl (C9) chains + one methyl group; methyl sulphate counterion.

- Properties : High hydrophobicity due to branched C9 chains; low water solubility; stable in acidic/neutral conditions.

- Applications : Industrial surfactants, fabric softeners.

- Regulatory Status : REACH-registered (2018) .

Cetrimonium Methosulfate

- Structure : Single straight-chain C16 (cetyl) group + methyl sulphate counterion.

- Properties : Moderate solubility in water; widely used in cosmetics for its emulsifying and antistatic properties.

- Applications : Hair conditioners, skincare products.

- Toxicity: Known to cause mild skin irritation in sensitive individuals.

Stearalkonium Chloride

- Structure : C18 (stearyl) chain + chloride counterion.

- Properties : Low solubility in water; effective cationic surfactant.

- Applications : Cosmetic products (e.g., conditioners, anti-frizz agents).

- Environmental Impact : Persistent in aquatic environments due to chloride stability .

Ethylmethyl[[[(1-oxoallyl)amino]methyl]ethyl]ammonium Methyl Sulphate

- Structure : Complex substituents including ethyl, methyl, and 1-oxoallyl groups; methyl sulphate counterion.

- Properties : Specialized surfactant with niche industrial applications.

Comparative Data Table

Key Research Findings

- Branching vs. Performance: this compound’s branched chains enhance hydrophobicity, making it superior for fabric softening compared to linear-chain QACs like cetrimonium methosulfate. However, branching reduces biodegradability, increasing environmental persistence .

- Counterion Effects: Methyl sulphate counterions (as in Triisononyl and Cetrimonium variants) improve stability in aqueous formulations compared to chloride-based QACs (e.g., stearalkonium chloride), which are more prone to hydrolysis .

Biological Activity

Triisononyl(methyl)ammonium methyl sulphate (TIMAMS) is a quaternary ammonium compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

TIMAMS is characterized by its quaternary ammonium structure, which contributes to its surfactant properties. The compound consists of three isononyl groups attached to a methylammonium ion, with a methyl sulfate group acting as the counterion.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- TIMAMS exhibits significant antimicrobial activity against various bacterial strains. The mechanism is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis. Studies have shown that TIMAMS can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for disinfectant formulations .

-

Cytotoxic Effects :

- Research indicates that TIMAMS can induce cytotoxic effects in certain cell lines. For instance, in vitro studies have demonstrated that TIMAMS can lead to apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The cytotoxicity appears to be dose-dependent and varies among different cell types.

-

Toxicological Profile :

- A comprehensive toxicological assessment is crucial for understanding the safety profile of TIMAMS. Short-term repeated dose toxicity studies have been conducted, revealing adverse effects at higher concentrations. Specifically, doses exceeding 100 mg/kg body weight have shown significant toxicity in rodent models .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of TIMAMS against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, highlighting its potential as a biocide in healthcare settings . -

Cytotoxicity Assessment :

A cytotoxicity study involving human cancer cell lines demonstrated that TIMAMS induced apoptosis at concentrations above 50 µM. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Applications

- Disinfectants : Due to its antimicrobial properties, TIMAMS is being explored as an active ingredient in surface disinfectants.

- Pharmaceuticals : Its cytotoxic effects on cancer cells indicate potential applications in targeted cancer therapies.

- Agriculture : As a biocide, TIMAMS may serve as a pest control agent, although further studies are needed to evaluate its environmental impact.

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C27H57N1O4S |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines at >50 µM |

| Toxicity Level | Significant at >100 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.